3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Overview
Description
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that is part of the pyridazine analogs, which are known for their significant pharmaceutical importance. These compounds are often explored for their potential in medicinal chemistry due to their diverse biological activities and structural uniqueness.
Synthesis Analysis
The synthesis of related pyridazine compounds involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, a compound similar to 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine, was achieved by treating 2-(4-chloro-3-methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by subsequent reactions with lutidine and TBTU in cold conditions, and finally heating with chloroamine T in the presence of ethanol .
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) techniques. For example, the compound mentioned above crystallized in the monoclinic crystal system with the space group P21/c . Density functional theory (DFT) calculations are also performed to compare theoretical and experimental values, providing insights into the electronic properties of the molecule, such as the HOMO-LUMO energy gap and global reactivity descriptors .
Chemical Reactions Analysis
Chemical reactions involving 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine and its analogs can be quite diverse. For instance, the treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with alkylamines in the presence of CsF and BnNEt3Cl in DMSO at high temperatures leads to C-6 aminated products. This method is noted for its cost-effectiveness and high yields, and it tolerates a wide range of amine functionalities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. Intermolecular interactions, such as hydrogen bonds and halogen interactions, can influence the crystalline packing and stability of the compounds. Hirshfeld surface analysis and energy frameworks can be used to study these interactions and understand the molecular packing in the crystal lattice .
Scientific Research Applications
Antiviral Activities
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine derivatives have been explored for their antiviral activities. For instance, some derivatives showed potent inhibitory effects against the replication of human cytomegalovirus and varicella-zoster virus in vitro, suggesting their potential as lead compounds in the development of antiviral agents (Galtier et al., 2003).
Synthesis and Chemical Properties
Research has focused on the synthesis and chemical properties of imidazo[1,2-b]pyridazine derivatives. Studies include the direct arylation of these compounds under various conditions, offering pathways to create a range of derivatives for further study (Akkaoui et al., 2010). Another study reported the preparation of various pyrazoles and pyridazines, confirming their structures through elemental analysis and spectral data (Abdelhamid et al., 2008).
Radiochemistry
Imidazo[1,2-b]pyridazine derivatives were investigated for their potential in radiochemistry, particularly as probes for studying peripheral benzodiazepine receptors using SPECT. Compounds like 3-acetamidomethyl-6-chloro-2-(4´-iodophenyl)imidazo[1,2-b]pyridazine demonstrated high affinity and selectivity for these receptors, suggesting their utility in in vivo studies (Katsifis et al., 2004).
Antimicrobial Activity
Some derivatives of imidazo[1,2-b]pyridazine have shown significant antimicrobial activity. For instance, research has revealed that certain sulfonamide and amide derivatives containing imidazo[1,2-b]pyridazine exhibited in vitro antimicrobial activity against various bacteria, including gram-positive and gram-negative strains, as well as antifungal and antimalarial activity (Bhatt et al., 2016).
Antibacterial Activity
The synthesis of 6,8-dichloro-imidazo[1,2-a]pyridine derivatives incorporating various ring systems, such as pyridine and thiazole, was conducted. These imidazopyridine hybrids demonstrated remarkable antibacterial activities against model bacteria, highlighting their potential as antibacterial agents (Althagafi & Abdel‐Latif, 2021).
Safety And Hazards
properties
IUPAC Name |
3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-4-7(8)12-6(10-4)3-2-5(9)11-12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUSNTKCDGCCOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547407 | |
Record name | 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20547407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine | |
CAS RN |
18112-31-7 | |
Record name | 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20547407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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